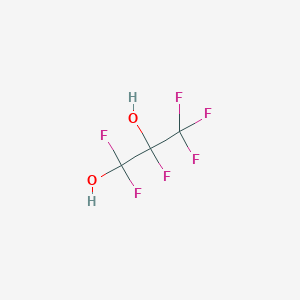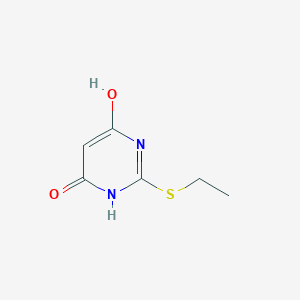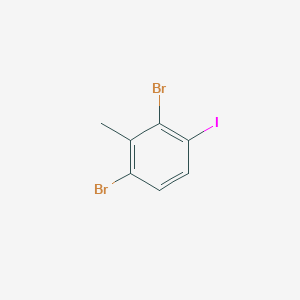
1,3-Dibromo-4-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-4-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5Br2I It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4-iodo-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Bromination: The starting material, 2-methylbenzene (toluene), undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce bromine atoms at the 1 and 3 positions of the benzene ring.
Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and organometallic reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine and iodine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH, KOtBu, and organometallic reagents are used under basic conditions.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 1,3-dibromo-4-iodo-2-methylbenzoic acid.
Reduction: Formation of this compound with hydrogen replacing halogen atoms.
Applications De Recherche Scientifique
1,3-Dibromo-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-4-iodo-2-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The methyl group, being an electron-donating group, can influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-iodobenzene: Similar structure but lacks the methyl group.
1,3-Dibromo-5-iodo-2-methylbenzene: Similar structure with different positions of halogen atoms.
1,3-Dibromo-4-chloro-2-methylbenzene: Similar structure with chlorine instead of iodine.
Uniqueness
1,3-Dibromo-4-iodo-2-methylbenzene is unique due to the specific arrangement of bromine, iodine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1263377-65-6 |
|---|---|
Formule moléculaire |
C7H5Br2I |
Poids moléculaire |
375.83 g/mol |
Nom IUPAC |
1,3-dibromo-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
Clé InChI |
DHCRCOHZTWTMPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Br)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)

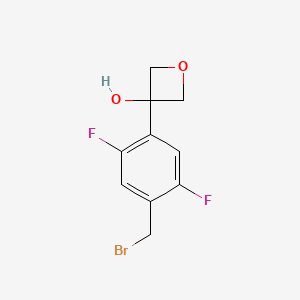
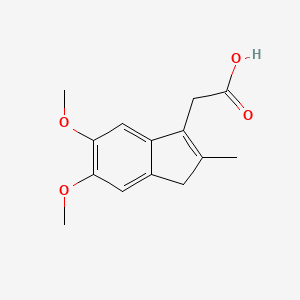
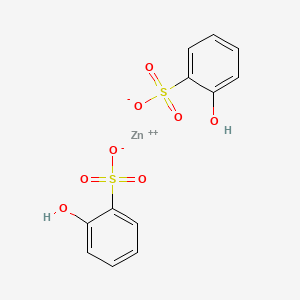
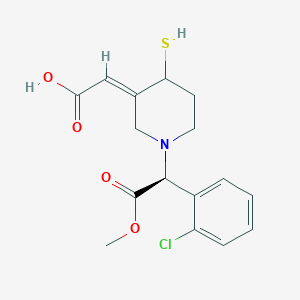
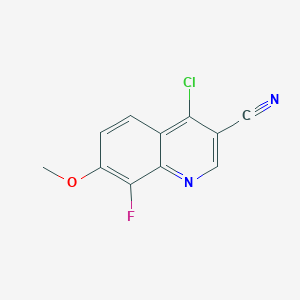

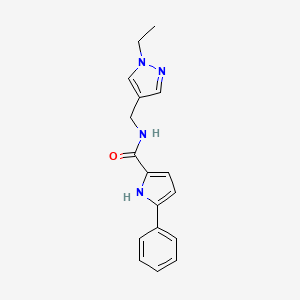

![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
